Ertapenem

Description

Properties

IUPAC Name |

(4R,5S,6S)-3-[(3S,5S)-5-[(3-carboxyphenyl)carbamoyl]pyrrolidin-3-yl]sulfanyl-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N3O7S/c1-9-16-15(10(2)26)20(28)25(16)17(22(31)32)18(9)33-13-7-14(23-8-13)19(27)24-12-5-3-4-11(6-12)21(29)30/h3-6,9-10,13-16,23,26H,7-8H2,1-2H3,(H,24,27)(H,29,30)(H,31,32)/t9-,10-,13+,14+,15-,16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUZNIMUFDBIJCM-ANEDZVCMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2C(C(=O)N2C(=C1SC3CC(NC3)C(=O)NC4=CC=CC(=C4)C(=O)O)C(=O)O)C(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@@H]2[C@H](C(=O)N2C(=C1S[C@H]3C[C@H](NC3)C(=O)NC4=CC=CC(=C4)C(=O)O)C(=O)O)[C@@H](C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N3O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50165456 | |

| Record name | Ertapenem | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50165456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

475.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Ertapenem | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014448 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

2.86e-01 g/L | |

| Record name | Ertapenem | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014448 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

153832-46-3, 153773-82-1 | |

| Record name | Ertapenem | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=153832-46-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ertapenem [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0153832463 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ertapenem | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00303 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ertapenem | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50165456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ertapenem | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ERTAPENEM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G32F6EID2H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Ertapenem | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8020 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Ertapenem | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014448 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

230-234 | |

| Record name | Ertapenem | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00303 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Foundational & Exploratory

The Core Mechanism of Action of Ertapenem on Bacterial Cell Walls: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ertapenem is a broad-spectrum carbapenem antibiotic, a class of β-lactam antibiotics known for their potent bactericidal activity against a wide range of Gram-positive and Gram-negative bacteria.[1] Unlike other carbapenems such as imipenem and meropenem, this compound possesses a long half-life, allowing for once-daily dosing.[2][3] This guide provides a detailed technical overview of the core mechanism by which this compound exerts its antibacterial effects, focusing on its interaction with the bacterial cell wall.

The Bacterial Cell Wall: A Critical Target

The structural integrity of most bacteria is maintained by the peptidoglycan layer of the cell wall. This mesh-like structure is composed of linear glycan chains of alternating N-acetylglucosamine (NAG) and N-acetylmuramic acid (NAM) residues, which are cross-linked by short peptide chains. The final and crucial step in peptidoglycan synthesis is the transpeptidation reaction, which forms the peptide cross-links that give the cell wall its rigidity. This process is catalyzed by a group of bacterial enzymes known as penicillin-binding proteins (PBPs).[4] Inhibition of this process leads to a weakened cell wall, rendering the bacterium susceptible to osmotic lysis and death.[5]

This compound's Mechanism of Action: Inhibition of Peptidoglycan Synthesis

Like all β-lactam antibiotics, this compound's bactericidal action stems from its ability to inhibit bacterial cell wall synthesis.[4] This is achieved through the covalent acylation of the active site serine residue of PBPs, effectively inactivating these essential enzymes.[6] By mimicking the D-Ala-D-Ala moiety of the peptidoglycan precursor, this compound acts as a suicide inhibitor.[7]

This compound exhibits a strong affinity for multiple high-molecular-weight PBPs. In Escherichia coli, it demonstrates a particularly high affinity for PBPs 2 and 3.[4] The binding of this compound to these PBPs prevents the transpeptidation step of peptidoglycan synthesis. This disruption of cell wall integrity triggers a cascade of events, including the activation of autolytic enzymes, ultimately leading to cell lysis and bacterial death.[8]

Quantitative Data: Binding Affinities and Minimum Inhibitory Concentrations

The efficacy of this compound can be quantified by its binding affinity to various PBPs and its minimum inhibitory concentration (MIC) against different bacterial species.

Table 1: this compound MIC50 and MIC90 Values for Selected Bacterial Species

| Bacterial Species | MIC50 (μg/mL) | MIC90 (μg/mL) | Reference(s) |

| Escherichia coli | ≤0.015 - 0.03 | ≤0.015 - 0.5 | [2][9] |

| Klebsiella pneumoniae | ≤0.015 - 0.03 | ≤0.015 - 0.5 | [2][9] |

| Enterobacter aerogenes | 0.06 | 1 | [2] |

| Enterobacter cloacae | 0.06 | 0.5 | [2] |

| Citrobacter freundii | 0.06 | 0.25 | [2] |

| Serratia marcescens | 0.25 | 1 | [2] |

| Haemophilus influenzae | 0.06 | 0.06 | [9] |

| Moraxella catarrhalis | ≤0.015 | 0.03 | [2] |

| Neisseria gonorrhoeae | 0.032 | 0.125 | [10] |

| Staphylococcus aureus (MSSA) | 0.06 | 0.12 | [2] |

| Streptococcus pneumoniae (Penicillin-susceptible) | ≤0.015 | ≤0.015 | [9] |

| Streptococcus pneumoniae (Penicillin-resistant) | 0.25 | 2 | [9] |

| Bacteroides fragilis | 0.5 | 1 | [2] |

Note: MIC values can vary depending on the study and the specific strains tested.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is based on the guidelines provided by the Clinical and Laboratory Standards Institute (CLSI).

a. Materials:

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

96-well microtiter plates

-

This compound powder

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Sterile saline or broth for dilution

-

Incubator (35°C ± 2°C)

-

Microplate reader or visual inspection mirror

b. Procedure:

-

Prepare this compound Stock Solution: Aseptically prepare a stock solution of this compound at a known concentration.

-

Serial Dilutions: Perform serial twofold dilutions of the this compound stock solution in CAMHB directly in the 96-well microtiter plates to achieve the desired final concentration range.

-

Inoculum Preparation: Prepare a bacterial suspension in sterile saline or broth equivalent to a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

Inoculum Dilution: Dilute the standardized inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

-

Inoculation: Inoculate each well of the microtiter plate containing the serially diluted this compound with the prepared bacterial inoculum. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

-

Incubation: Incubate the microtiter plates at 35°C ± 2°C for 16-20 hours in ambient air.

-

Reading Results: The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the organism. This can be assessed visually or with a microplate reader.

Penicillin-Binding Protein (PBP) Binding Assay (Competitive Assay with Fluorescent Penicillin)

This protocol describes a common method to determine the affinity of this compound for specific PBPs.

a. Materials:

-

Bacterial membrane preparations containing PBPs

-

This compound solutions at various concentrations

-

Fluorescently labeled penicillin (e.g., Bocillin FL)

-

Phosphate-buffered saline (PBS)

-

SDS-PAGE apparatus and reagents

-

Fluorescence gel scanner

b. Procedure:

-

Bacterial Culture and Membrane Preparation: Grow the bacterial strain of interest to mid-logarithmic phase. Harvest the cells and prepare membrane fractions containing the PBPs through methods such as sonication or French press followed by ultracentrifugation.

-

Competitive Binding: Incubate the bacterial membrane preparations with varying concentrations of this compound for a specific time (e.g., 30 minutes) at a controlled temperature (e.g., 37°C). This allows this compound to bind to the PBPs.

-

Fluorescent Labeling: Add a fixed, saturating concentration of a fluorescently labeled penicillin derivative (e.g., Bocillin FL) to the mixture and incubate for a shorter period (e.g., 10 minutes). The fluorescent penicillin will bind to the PBPs that are not already occupied by this compound.

-

Quenching and Sample Preparation: Stop the reaction by adding SDS-PAGE sample buffer and boiling the samples.

-

SDS-PAGE: Separate the PBP profiles of the membrane preparations by SDS-PAGE.

-

Fluorescence Imaging: Visualize the fluorescently labeled PBPs using a fluorescence gel scanner.

-

Data Analysis: Quantify the fluorescence intensity of each PBP band. The concentration of this compound that inhibits 50% of the binding of the fluorescent penicillin (IC50) can then be calculated, providing a measure of its binding affinity for each PBP.

Visualizations

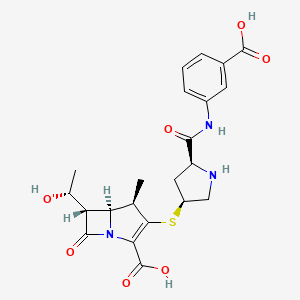

Caption: Mechanism of action of this compound on the bacterial cell wall.

References

- 1. In vitro activity of this compound: review of recent studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In Vitro Activities of this compound (MK-0826) against Recent Clinical Bacteria Collected in Europe and Australia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. inhibitory concentrations mic90: Topics by Science.gov [science.gov]

- 6. Penicillin-Binding Protein Imaging Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. PBP Target Profiling by β-Lactam and β-Lactamase Inhibitors in Intact Pseudomonas aeruginosa: Effects of the Intrinsic and Acquired Resistance Determinants on the Periplasmic Drug Availability - PMC [pmc.ncbi.nlm.nih.gov]

- 9. jmilabs.com [jmilabs.com]

- 10. journals.asm.org [journals.asm.org]

Ertapenem's Spectrum of Activity Against Gram-Positive Bacteria: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ertapenem is a parenteral carbapenem antibiotic belonging to the beta-lactam class. It is distinguished by a long serum half-life that allows for once-daily dosing.[1] this compound exhibits a broad spectrum of activity against many Gram-positive and Gram-negative aerobes and anaerobes.[1] This guide provides an in-depth analysis of this compound's in vitro activity against clinically relevant Gram-positive bacteria, presenting quantitative data, detailed experimental methodologies, and a visual representation of the susceptibility testing workflow.

In Vitro Activity of this compound Against Gram-Positive Aerobes

This compound demonstrates potent activity against methicillin-susceptible Staphylococcus aureus (MSSA) and Streptococcus pneumoniae, including strains that are not susceptible to penicillin.[2][3] However, its activity against methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus species is limited.[4][5]

Staphylococcus aureus

This compound is more potent against MSSA than ceftriaxone and piperacillin-tazobactam.[6] The combination of this compound with cefazolin has shown synergistic effects in vitro and is being explored for the treatment of MSSA bacteremia.[7]

| Organism (Number of Isolates) | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) | Reference |

| Methicillin-Susceptible S. aureus (MSSA) | 0.12 | 0.5 | 0.03 - >16 | [8] |

Table 1: this compound MIC Values for Staphylococcus aureus

Streptococcus pneumoniae

This compound is highly active against Streptococcus pneumoniae, including penicillin-susceptible, -intermediate, and -resistant strains.[2][9] For penicillin-resistant pneumococci, the MIC90 of this compound is reported to be 1.0 µg/mL.[9][10]

| Penicillin Susceptibility | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |

| Susceptible | 0.016 | 0.03 | [9] |

| Intermediate | 0.125 | 0.5 | [9][10] |

| Resistant | 0.5 | 1.0 | [9][10] |

Table 2: this compound MIC Values for Streptococcus pneumoniae Based on Penicillin Susceptibility

Enterococcus Species

This compound demonstrates poor activity against Enterococcus faecalis and Enterococcus faecium.[5][8] This is attributed to poor binding affinity for the penicillin-binding proteins in these organisms.[5] For E. faecalis, MIC50 and MIC90 values have been reported as 16 µg/mL.[8] Combination therapies, such as this compound with ceftriaxone or ceftaroline, have been investigated to enhance activity against E. faecalis.[11][12]

| Organism (Number of Isolates) | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |

| Enterococcus faecalis | 16 | 16 | [8] |

Table 3: this compound MIC Values for Enterococcus faecalis

In Vitro Activity of this compound Against Gram-Positive Anaerobes

This compound is highly active against a wide range of anaerobic bacteria, including Gram-positive anaerobic cocci (GPAC).[13][14]

| Organism | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |

| Finegoldia magna | 0.25 | 0.5 | [14] |

| Parvimonas micra | 0.06 | 0.125 | [14] |

| Peptoniphilus harei | 0.03 | 0.06 | [14] |

Table 4: this compound MIC Values for Gram-Positive Anaerobic Cocci

Experimental Protocols

The determination of this compound's in vitro activity relies on standardized antimicrobial susceptibility testing methods. The following is a detailed protocol for the broth microdilution method, based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[15][16]

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

1. Preparation of Materials:

-

Antimicrobial Agent: Prepare a stock solution of this compound of known concentration. Due to the instability of carbapenems, fresh aliquots should be used for each run.[9]

-

Growth Medium: Use cation-adjusted Mueller-Hinton broth (CAMHB). For fastidious organisms like Streptococcus pneumoniae, supplement the broth with 2.5% to 5% lysed horse blood.[17]

-

Bacterial Inoculum:

-

From a fresh (18-24 hour) culture plate, select several colonies of the test organism.

-

Suspend the colonies in a sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10^8 CFU/mL.

-

Dilute the standardized suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well of the microdilution plate.

-

-

Microdilution Plates: Use sterile 96-well microtiter plates.

2. Assay Procedure:

-

Serial Dilutions: Perform serial two-fold dilutions of the this compound stock solution in CAMHB in the microtiter plate to achieve the desired concentration range.

-

Inoculation: Inoculate each well with the prepared bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

-

Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air. For Streptococcus pneumoniae, incubate in an atmosphere of 5% CO2.

-

Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.

3. Quality Control:

-

Include reference strains with known MIC values in each test run to ensure the accuracy and reproducibility of the results. Recommended QC strains include Staphylococcus aureus ATCC 29213 and Streptococcus pneumoniae ATCC 49619.[18]

Workflow for In Vitro Activity Assessment

The following diagram illustrates the logical workflow for assessing the in vitro activity of an antibiotic like this compound against Gram-positive bacteria.

Caption: Workflow for assessing the in vitro activity of an antibiotic against Gram-positive bacteria.

Conclusion

This compound demonstrates reliable in vitro activity against key Gram-positive pathogens, including methicillin-susceptible Staphylococcus aureus, penicillin-susceptible and non-susceptible Streptococcus pneumoniae, and a variety of anaerobic Gram-positive species. Its utility is limited against MRSA and Enterococcus species. The standardized methodologies outlined in this guide are crucial for the accurate determination of its antimicrobial spectrum and for informing its clinical application and further drug development efforts.

References

- 1. EUCAST broth microdilution method. [bio-protocol.org]

- 2. In vitro activities of this compound against drug-resistant Streptococcus pneumoniae and other respiratory pathogens from 12 Asian countries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Comparative antimicrobial susceptibility of aerobic and facultative bacteria from community-acquired bacteremia to this compound in Taiwan - PMC [pmc.ncbi.nlm.nih.gov]

- 4. droracle.ai [droracle.ai]

- 5. droracle.ai [droracle.ai]

- 6. researchgate.net [researchgate.net]

- 7. ClinicalTrials.gov [clinicaltrials.gov]

- 8. In Vitro Activities of this compound (MK-0826) against Recent Clinical Bacteria Collected in Europe and Australia - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Antipneumococcal Activity of this compound (MK-0826) Compared to Those of Other Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Antipneumococcal activity of this compound (MK-0826) compared to those of other agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. In vitro Antimicrobial Activity of Ampicillin-Ceftriaxone and Ampicillin-Ertapenem Combinations Against Clinical Isolates of Enterococcus faecalis with High Levels of Aminoglycoside Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 13. journals.asm.org [journals.asm.org]

- 14. Antimicrobial Susceptibility of Clinically Relevant Gram-Positive Anaerobic Cocci Collected over a Three-Year Period in the Netherlands - PMC [pmc.ncbi.nlm.nih.gov]

- 15. standards.globalspec.com [standards.globalspec.com]

- 16. dokumen.pub [dokumen.pub]

- 17. Pharmacodynamic Assessment of this compound (MK-0826) against Streptococcus pneumoniae in a Murine Neutropenic Thigh Infection Model - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Antimicrobial susceptibility testing. [bio-protocol.org]

Pharmacokinetics and pharmacodynamics of Ertapenem in preclinical models

An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Ertapenem in Preclinical Models

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a parenteral, long-acting, 1-β methyl-carbapenem antibiotic with a broad spectrum of activity against many Gram-positive and Gram-negative aerobic and anaerobic bacteria.[1][2][3] Its unique pharmacokinetic profile, characterized by a long half-life of approximately four hours in healthy adults, allows for once-daily dosing.[4][5] Understanding the pharmacokinetic (PK) and pharmacodynamic (PD) properties of this compound in preclinical models is crucial for predicting its efficacy, optimizing dosing regimens, and establishing susceptibility breakpoints. This guide provides a comprehensive overview of this compound's preclinical PK/PD profile, summarizing key data, detailing experimental methodologies, and visualizing core concepts.

Pharmacokinetics (PK)

The pharmacokinetic profile of a drug describes its journey through the body, encompassing absorption, distribution, metabolism, and excretion (ADME). For this compound, high plasma protein binding is a key characteristic that contributes to its long half-life.

Absorption and Distribution

Following intramuscular administration, this compound is almost completely absorbed, with a bioavailability of approximately 92%.[1] Plasma concentrations are similar whether administered intramuscularly or intravenously, although peak concentrations are lower and achieved later with the intramuscular route.[4]

This compound is highly bound to human plasma proteins, primarily albumin, in a concentration-dependent manner.[4][5] Binding is approximately 95% at lower concentrations (<100 mg/L) and decreases to about 85% at higher concentrations (~300 mg/L).[3][5] This high degree of protein binding is a major factor in the drug's long half-life.[4] In preclinical models, protein binding in mice was found to be approximately 95%, comparable to that in humans.[6] However, significant interspecies differences in protein binding can exist; for example, in a sheep model, this compound protein binding was observed to be much lower, at around 40.6%.[7]

Tissue Penetration

Effective treatment requires the antibiotic to penetrate the site of infection. Only the unbound, or free, fraction of the drug is microbiologically active and able to diffuse into tissues.[3] Preclinical and clinical studies have evaluated this compound's penetration into various tissues and fluids. In a murine model, tissue distribution was evaluated following intraperitoneal administration.[8] Studies in humans using a suction-induced skin blister model showed that this compound penetrates well into interstitial fluid, with the unbound drug concentration achieving levels sufficient to inhibit susceptible pathogens.[1][9] The ratio of the area under the curve (AUC) in blister fluid to that in plasma was over 60%.[1]

Metabolism and Excretion

This compound is primarily eliminated by the kidneys.[1] Metabolism involves the opening of the β-lactam ring to form an inactive metabolite.[4] Approximately 80% of an administered dose is recovered in the urine, with about half as intact drug and the other half as the open-ring metabolite.[1] Around 10% of the dose is excreted in the feces.[1]

Quantitative Pharmacokinetic Data

The following table summarizes key pharmacokinetic parameters of this compound observed in various preclinical models.

| Parameter | Species/Model | Dose | Value | Reference |

| Protein Binding | Mouse | N/A | ~95% | [6] |

| Sheep | N/A | 40.6% | [7] | |

| Half-life (t½) | Mouse | 10, 40, 100 mg/kg (SC) | ~0.54 h | [10] |

| Cmax | Mouse | 10 mg/kg (SC) | 33.89 µg/mL | [10] |

| Mouse | 40 mg/kg (SC) | 77.71 µg/mL | [10] | |

| Mouse | 100 mg/kg (SC) | 161.02 µg/mL | [10] | |

| AUC₀₋₂₄ | Mouse (Neutropenic Thigh) | 50 mg/kg q6h (SC) | 586 mg·h/L | [6] |

| Elimination Rate (kₑ) | Mouse | 10 mg/kg (SC) | 1.29 h⁻¹ | [10] |

| Mouse | 40 mg/kg (SC) | 1.12 h⁻¹ | [10] | |

| Mouse | 100 mg/kg (SC) | 1.05 h⁻¹ | [10] |

Pharmacodynamics (PD)

Pharmacodynamics relates drug concentration to its antimicrobial effect. For β-lactam antibiotics like this compound, the primary PK/PD index associated with efficacy is the percentage of the dosing interval during which the free drug concentration remains above the Minimum Inhibitory Concentration (%fT > MIC).[1][11]

Mechanism of Action

This compound exerts its bactericidal effect by inhibiting bacterial cell wall synthesis.[4] It has a strong affinity for and binds to essential Penicillin-Binding Proteins (PBPs). In Escherichia coli, it shows preferential binding to PBPs 2 and 3.[4] This inhibition disrupts the integrity of the bacterial cell wall, leading to cell lysis and death.

Caption: this compound's mechanism of action: inhibition of bacterial cell wall synthesis.

PK/PD Targets in Preclinical Models

The neutropenic murine thigh infection model is a standard for determining the PK/PD targets for antibiotics. Studies using this model have defined the %fT > MIC required for this compound to produce bacteriostatic (halting bacterial growth) and bactericidal (killing bacteria) effects against various pathogens.

For E. coli and Klebsiella pneumoniae, including extended-spectrum β-lactamase (ESBL)-producing strains, a bacteriostatic effect was achieved when free this compound concentrations exceeded the MIC for an average of 19% of the dosing interval.[10] The exposure required for 80% of the maximal effect (ED₈₀) was a %fT > MIC of 33%.[10][12] Against Streptococcus pneumoniae, substantial bactericidal activity was consistently observed when the MIC was ≤2 mg/L, which corresponded to the dosing regimen achieving a significant T > MIC.[6]

Quantitative Pharmacodynamic Data

The following table summarizes the key pharmacodynamic targets for this compound identified in preclinical studies.

| Organism(s) | Preclinical Model | PD Target (%fT > MIC) | Effect | Reference |

| E. coli, K. pneumoniae (including ESBL strains) | Neutropenic Murine Thigh | 19% (mean; range 2-38%) | Bacteriostatic | [10] |

| E. coli, K. pneumoniae (including ESBL strains) | Neutropenic Murine Thigh | 33% (mean; range 13-65%) | 80% Maximal Effect (ED₈₀) | [10][12] |

| S. pneumoniae | Neutropenic Murine Thigh | 22% (for MIC of 2 mg/L) | Bactericidal Activity | [6] |

| Various Pathogens | Murine Soft-Tissue Infection | 6% - 25% | Bacteriostatic | [1] |

Experimental Protocols

Detailed and standardized methodologies are essential for the reproducibility of preclinical PK/PD studies.

Neutropenic Murine Thigh Infection Model

This in vivo model is widely used to assess the efficacy of antibiotics against localized infections.

-

Induction of Neutropenia: Mice (e.g., ICR or CBA/J strains) are rendered neutropenic (low white blood cell count) to minimize the contribution of the host immune system. This is typically achieved by intraperitoneal injections of cyclophosphamide.[6][10]

-

Infection: A bacterial suspension with a known concentration (e.g., 10⁶ to 10⁷ CFU/mL) of the test organism is injected into the thigh muscle of the mice.[6]

-

Treatment: this compound therapy is initiated at a set time post-infection (e.g., 2 hours). The drug is administered, often subcutaneously, at various doses and frequencies to achieve a range of exposures (%fT > MIC).[6][10]

-

Assessment of Efficacy: At a predetermined time (e.g., 24 hours post-treatment initiation), mice are euthanized. The infected thighs are removed, homogenized, and serially diluted. The dilutions are plated on agar to determine the number of viable bacteria (CFU/thigh).[6][10] The change in bacterial density (log₁₀ CFU) compared to untreated controls or pre-treatment counts is the primary efficacy endpoint.

Caption: Experimental workflow for the neutropenic murine thigh infection model.

Pharmacokinetic Study Protocol

PK studies are necessary to determine the drug exposure achieved by a given dosing regimen.

-

Animal Model: Healthy or infected animals (matching the infection model) are used.

-

Drug Administration: this compound is administered via a clinically relevant route (e.g., subcutaneous or intravenous).

-

Sample Collection: Blood samples are collected at multiple time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 6, 8 hours) via methods like tail vein or retro-orbital sampling.

-

Sample Processing: Blood is processed to obtain plasma or serum, which is then stored frozen (e.g., -80°C) until analysis.

-

Drug Quantification: this compound concentrations in the samples are measured using a validated analytical method, most commonly High-Performance Liquid Chromatography (HPLC).[10]

-

Data Analysis: Concentration-time data are analyzed using non-compartmental or compartmental modeling to calculate key PK parameters like Cmax, AUC, and t½.

In Vitro Time-Kill Assay

This assay assesses the rate and extent of bacterial killing by an antibiotic over time.

-

Preparation: A standardized inoculum of the test bacteria is prepared in a suitable broth medium (e.g., Mueller-Hinton broth).

-

Exposure: this compound is added to the bacterial cultures at various concentrations, typically multiples of the MIC (e.g., 0.5x, 1x, 2x, 4x MIC). A growth control (no antibiotic) is included.

-

Sampling: Aliquots are removed from each culture at specified time points (e.g., 0, 2, 4, 8, 24 hours).

-

Quantification: Samples are serially diluted and plated to determine the number of viable bacteria (CFU/mL).

-

Analysis: The change in log₁₀ CFU/mL over time is plotted for each concentration. Bactericidal activity is often defined as a ≥3-log₁₀ reduction in CFU/mL compared to the initial inoculum.

Caption: General workflow for an in vitro time-kill assay.

Conclusion

Preclinical models are indispensable tools for characterizing the pharmacokinetic and pharmacodynamic properties of antibiotics like this compound. Data from murine infection models have consistently shown that the %fT > MIC is the key driver of this compound's efficacy. A target of approximately 20-40% fT > MIC is associated with significant antibacterial activity against key pathogens like Enterobacteriaceae and S. pneumoniae.[10][12] These preclinical findings, which detail the drug's high protein binding, long half-life, and potent activity, have provided a robust foundation for the successful clinical use of this compound as a once-daily agent for a variety of complicated infections.[13] This guide provides researchers and drug developers with the core data and methodologies essential for leveraging preclinical models in the continued evaluation of carbapenem antibiotics.

References

- 1. academic.oup.com [academic.oup.com]

- 2. In vitro activity of this compound: review of recent studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. go.drugbank.com [go.drugbank.com]

- 5. This compound: a new carbapenem - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pharmacodynamic Assessment of this compound (MK-0826) against Streptococcus pneumoniae in a Murine Neutropenic Thigh Infection Model - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journals.asm.org [journals.asm.org]

- 8. researchgate.net [researchgate.net]

- 9. Tissue Penetration by this compound, a Parenteral Carbapenem Administered Once Daily, in Suction-Induced Skin Blister Fluid in Healthy Young Volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pharmacodynamic Profile of this compound against Klebsiella pneumoniae and Escherichia coli in a Murine Thigh Model - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Pharmacokinetics and pharmacodynamics of this compound: an overview for clinicians - PubMed [pubmed.ncbi.nlm.nih.gov]

Ertapenem's Binding Affinity to Penicillin-Binding Proteins: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the binding affinity of the carbapenem antibiotic ertapenem to its primary targets, the penicillin-binding proteins (PBPs). Understanding the molecular interactions between this compound and these essential bacterial enzymes is crucial for comprehending its mechanism of action, spectrum of activity, and for the development of future antimicrobial agents. This document provides a consolidation of quantitative binding data, detailed experimental protocols for assessing these interactions, and visualizations of the underlying molecular processes.

Core Mechanism of Action

This compound, like other β-lactam antibiotics, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. This is achieved through the acylation of the active site of PBPs, which are enzymes critical for the final steps of peptidoglycan synthesis. This inhibition disrupts the integrity of the cell wall, leading to cell lysis and death. The efficacy of this compound is directly related to its binding affinity for the various PBPs within a specific bacterial species.

Quantitative Binding Affinity of this compound to Penicillin-Binding Proteins

The binding affinity of this compound to various PBPs has been determined using methods such as competition assays with radiolabeled penicillin or fluorescently labeled β-lactams, providing 50% inhibitory concentration (IC50) values. The following table summarizes the available quantitative data for key bacterial pathogens.

| Bacterial Species | Penicillin-Binding Protein (PBP) | IC50 (µg/mL) | Notes |

| Escherichia coli | PBP 1a, 1b, 2, 3, 4, 5 | Strong affinity, with preferential binding to PBP 2 and 3.[1] | Specific IC50 values are not consistently reported in the literature, but the qualitative preference is well-established. |

| Staphylococcus aureus | PBP 1 | Exceptional affinity.[2][3] | This high affinity contributes to its efficacy against methicillin-susceptible S. aureus. |

| PBP 2, 3, 4 | Lower affinity compared to PBP 1. | ||

| Pseudomonas aeruginosa | PBP 1a, 1b, 2, 5/6 | Low occupancy in intact cells (8% to 31%).[4] | This compound exhibits the lowest intact cell PBP occupancy among carbapenems.[4] |

| PBP 4 | Steadily inhibited.[4] | In lysed cells, the IC50 values for this compound are similar to those of doripenem.[4] | |

| Streptococcus pneumoniae | - | MIC50: 0.06 µg/mL, MIC90: 1 µg/mL.[5] | While specific PBP IC50 values are not detailed, the low MIC values indicate potent overall activity against PBPs. |

Experimental Protocols

The determination of this compound's binding affinity to PBPs relies on established biochemical and biophysical techniques. Below are detailed methodologies for two key experimental approaches.

Competitive Radiolabeled Penicillin-Binding Protein Assay

This method determines the concentration of a test compound (this compound) required to inhibit the binding of a radiolabeled β-lactam to PBPs.

1. Preparation of Bacterial Membranes:

- Grow the bacterial strain of interest to the mid-logarithmic phase.

- Harvest the cells by centrifugation.

- Wash the cell pellet with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

- Resuspend the cells in the same buffer and lyse them by sonication or French press.

- Centrifuge the lysate at low speed to remove unbroken cells and debris.

- Pellet the membranes from the supernatant by ultracentrifugation.

- Wash the membrane pellet and resuspend it in the assay buffer.

- Determine the protein concentration of the membrane preparation (e.g., using a BCA or Bradford assay).

2. Competitive Binding Assay:

- In a series of microcentrifuge tubes, add a fixed amount of the bacterial membrane preparation.

- Add increasing concentrations of this compound to the tubes. Include a control tube with no this compound.

- Pre-incubate the mixtures for a defined period (e.g., 10-30 minutes) at a specific temperature (e.g., 30°C or 37°C) to allow for the binding of this compound to the PBPs.

- Add a fixed, saturating concentration of a radiolabeled β-lactam (e.g., [³H]penicillin G or a radioiodinated penicillin derivative) to each tube.[6]

- Incubate for a further period (e.g., 10-30 minutes) to allow the radioligand to bind to any unoccupied PBPs.

3. Separation and Detection:

- Separate the PBP-β-lactam complexes from the unbound radioligand. This is typically achieved by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

- After electrophoresis, visualize the radiolabeled PBPs using autoradiography or fluorography.[6]

4. Data Analysis:

- Quantify the intensity of the bands corresponding to each PBP in the autoradiogram.

- Plot the percentage of radioligand binding against the concentration of this compound.

- Determine the IC50 value, which is the concentration of this compound that inhibits 50% of the radioligand binding.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes that occur upon the binding of a ligand (this compound) to a macromolecule (PBP), allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).[7][8][9]

1. Sample Preparation:

- Purify the target PBP to homogeneity.

- Prepare a solution of the purified PBP in a suitable buffer. The buffer should be identical for both the PBP and this compound solutions to minimize heats of dilution.[8]

- Prepare a stock solution of this compound in the same buffer.

- Thoroughly degas both the PBP and this compound solutions to prevent the formation of air bubbles in the calorimeter.

- Accurately determine the concentrations of both the PBP and this compound solutions.

2. ITC Experiment Setup:

- Load the purified PBP solution into the sample cell of the ITC instrument.

- Load the this compound solution into the injection syringe.[10][11] The concentration of this compound in the syringe should typically be 10-20 times higher than the PBP concentration in the cell.[8][10]

- Set the experimental parameters, including the cell temperature, stirring speed, injection volume, and spacing between injections.

3. Titration and Data Acquisition:

- Initiate the titration. The instrument will inject small aliquots of the this compound solution into the PBP solution in the sample cell.

- The instrument measures the differential power required to maintain a zero temperature difference between the sample and reference cells, which is proportional to the heat change upon binding.[8][11]

- Continue the titration until the PBP is saturated with this compound, and no further significant heat changes are observed upon injection.

4. Data Analysis:

- Integrate the heat change for each injection to generate a binding isotherm, which is a plot of the heat change per mole of injectant versus the molar ratio of this compound to PBP.[10]

- Fit the binding isotherm to a suitable binding model (e.g., a one-site binding model) using the instrument's software.

- The fitting will yield the thermodynamic parameters of the interaction: the association constant (Ka), from which the dissociation constant (Kd) can be calculated (Kd = 1/Ka), the stoichiometry of binding (n), and the enthalpy of binding (ΔH). The Gibbs free energy (ΔG) and entropy (ΔS) of binding can then be calculated from these values.[9]

Visualizations

To further elucidate the concepts discussed, the following diagrams, generated using the Graphviz DOT language, illustrate the experimental workflow for determining PBP binding affinity and the mechanism of this compound action.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. ClinicalTrials.gov [clinicaltrials.gov]

- 3. Combination Cefazolin With this compound for Methicillin-susceptible Staphylococcus Aureus Bacteremia [ctv.veeva.com]

- 4. PBP Target Profiling by β-Lactam and β-Lactamase Inhibitors in Intact Pseudomonas aeruginosa: Effects of the Intrinsic and Acquired Resistance Determinants on the Periplasmic Drug Availability - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In vitro activities of this compound against drug-resistant Streptococcus pneumoniae and other respiratory pathogens from 12 Asian countries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. journals.asm.org [journals.asm.org]

- 7. Isothermal titration calorimetry for studying protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ITC: Isothermal Titration Calorimetry – MOSBRI.eu [mosbri.eu]

- 9. Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]

- 11. Isothermal Titration Calorimetry | Biomolecular Interactions Analysis | Malvern Panalytical [malvernpanalytical.com]

Ertapenem: A Technical Guide to Beta-Lactamase-Mediated Hydrolysis and Chemical Stability

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ertapenem is a parenteral carbapenem antibiotic with a broad spectrum of activity against many Gram-positive and Gram-negative bacteria.[1] A key feature of its clinical utility is its relative stability against hydrolysis by many common beta-lactamases, including penicillinases and extended-spectrum beta-lactamases (ESBLs).[2] However, the emergence and spread of carbapenemase-producing organisms pose a significant threat to its efficacy.[3] Furthermore, the intrinsic chemical stability of this compound is a critical factor in its formulation, storage, and clinical administration. This guide provides an in-depth technical overview of the hydrolysis of this compound by various beta-lactamases and its chemical stability profile, supported by quantitative data, detailed experimental protocols, and process visualizations.

Section 1: this compound Stability

The chemical stability of this compound is influenced by several factors, including temperature, concentration, and the composition of the solution in which it is dissolved.[4][5] Degradation of this compound primarily occurs via hydrolysis of the beta-lactam ring, leading to an inactive, ring-opened metabolite.[6][7]

Factors Affecting this compound Stability

Temperature: this compound is more stable at refrigerated temperatures (4-5°C) compared to room temperature (23-25°C).[4][5] The rate of degradation increases significantly with rising temperature.[4] For instance, a 100 mg/mL solution of this compound can retain over 90% of its initial concentration for 48 hours at 4°C, while at room temperature, this drops to approximately 5.5 to 6 hours.[2][4][8]

Concentration: The degradation rate of this compound is concentration-dependent, with higher concentrations degrading more rapidly than lower concentrations.[8][9] For example, 10 mg/mL solutions of this compound have been shown to be stable for a longer duration than 20 mg/mL solutions under the same storage conditions.[5][9]

Diluents and pH: this compound demonstrates the greatest stability in sodium chloride solutions (e.g., 0.9% and 0.225% sodium chloride).[5][9] It is unstable in dextrose and mannitol solutions.[5][9] The pH of the solution also plays a critical role, with a pH-rate profile showing an acid-catalytic reaction below pH 5.0, a relatively stable region between pH 5.0 and 7.5, and base-catalyzed degradation above pH 7.5.[7][10]

Quantitative Stability Data

The following tables summarize the stability of this compound under various conditions as reported in the literature.

Table 1: Stability of Reconstituted this compound Solutions

| Concentration | Diluent | Storage Temperature | Time to 90% Remaining Concentration (t90) | Reference(s) |

| 100 mg/mL | 0.9% Sodium Chloride | 25°C | ~30 minutes | [9] |

| 100 mg/mL | 0.9% Sodium Chloride | 4°C | 48 hours (followed by 1 hour at 23°C) | [4][8] |

| 100 mg/mL | 0.9% Sodium Chloride | -20°C (frozen) | Stable for 3-5 hours after thawing (post 14 or 28 days frozen) | [9] |

| 20 mg/mL | 0.9% Sodium Chloride | 25°C | 6 hours | [8] |

| 10 mg/mL | 0.9% Sodium Chloride | 5°C | 5 days | [4] |

| 10 & 20 mg/mL | 0.9% Sodium Chloride | 4°C | Relatively stable | [5] |

| 10 & 20 mg/mL | Dextrose/Mannitol | 4°C & 25°C | Unstable | [5] |

Section 2: Hydrolysis by Beta-Lactamases

While this compound is resistant to many beta-lactamases, certain classes of enzymes, particularly carbapenemases, can efficiently hydrolyze its beta-lactam ring, leading to bacterial resistance.[3] The primary mechanism of resistance to this compound is the production of these carbapenem-hydrolyzing enzymes.[11]

Classification of Beta-Lactamases and their Activity on this compound

Beta-lactamases are broadly classified into four molecular classes: A, B, C, and D.[3]

-

Class A (Serine-β-lactamases): This class includes ESBLs and some carbapenemases like Klebsiella pneumoniae carbapenemase (KPC). While this compound is generally stable against ESBLs, the presence of these enzymes can lead to an increase in the minimum inhibitory concentration (MIC).[12][13] KPC enzymes, however, can effectively hydrolyze this compound.[14]

-

Class B (Metallo-β-lactamases - MBLs): These enzymes require zinc ions for their activity and are potent carbapenemases.[3] MBLs such as New Delhi metallo-β-lactamase (NDM), Verona integron-encoded metallo-β-lactamase (VIM), and imipenem-resistant Pseudomonas (IMP) type enzymes can confer significant resistance to this compound.[12][14][15]

-

Class C (Cephalosporinases): These are typically AmpC-type enzymes. While hyperproduction of AmpC can lead to elevated this compound MICs, it is generally less impactful than the presence of carbapenemases.[12][15]

-

Class D (Oxacillinases - OXA): This class includes a number of carbapenemases, such as OXA-48 and OXA-23, which can hydrolyze this compound, although sometimes less efficiently than other carbapenems.[16]

The mechanism of hydrolysis for serine-β-lactamases (Classes A, C, and D) involves the formation of a covalent acyl-enzyme intermediate.[3] In contrast, metallo-β-lactamases (Class B) utilize a zinc-activated water molecule to directly hydrolyze the beta-lactam ring without forming a covalent intermediate.[17]

Quantitative Data on this compound Activity against Beta-Lactamase Producers

The following table presents the Minimum Inhibitory Concentrations (MICs) of this compound against various Enterobacteriaceae expressing different beta-lactamases.

Table 2: this compound MICs for Beta-Lactamase-Producing Enterobacteriaceae

| Organism/Enzyme Type | This compound MIC50 (µg/mL) | This compound MIC90 (µg/mL) | Reference(s) |

| ESBL-producing Klebsiella spp. | 0.03 | 0.06 | [12] |

| AmpC-derepressed Enterobacteriaceae | - | 0.015 - 0.5 (range) | [12][15] |

| IMP-1-producing K. pneumoniae (porin-deficient) | - | 128 | [12][15] |

| SME-1-producing S. marcescens | - | 2 | [12][15] |

| ESBL-producing Enterobacteriaceae (general) | - | 0.125 | [18] |

| This compound-mono-resistant CRE | 8 | 16 | [13] |

Section 3: Experimental Protocols

Protocol for Determining this compound Stability by HPLC

This protocol is a composite based on methodologies described in the literature for assessing the chemical stability of this compound in solution.[4][10]

-

Preparation of this compound Solutions:

-

Reconstitute lyophilized this compound powder with a suitable diluent (e.g., 0.9% Sodium Chloride Injection) to the desired concentration (e.g., 100 mg/mL, 20 mg/mL, or 10 mg/mL).

-

Aliquots of the solution are stored under specified conditions (e.g., 4°C, 23°C, -20°C) in appropriate containers (e.g., manufacturer's glass vials, polypropylene syringes).[4][9]

-

-

Sample Collection:

-

At predetermined time points (e.g., 0, 1, 6, 24, 48 hours), samples are withdrawn from the storage containers.

-

-

HPLC Analysis:

-

Chromatographic System: A high-performance liquid chromatography (HPLC) system equipped with a UV detector is used.

-

Column: A reverse-phase column, such as a LiChrospher RP-18 (5 µm, 250 mm x 4 mm), is commonly employed.[10]

-

Mobile Phase: An isocratic mobile phase consisting of a mixture of methanol and a phosphate buffer (e.g., 25 mmol/L, pH 6.5) in a ratio of approximately 15:85 (v/v) is typical.[10] The mobile phase composition may be adjusted to achieve a suitable retention time for this compound.[4]

-

Flow Rate: A flow rate of around 1.2 mL/min is often used.[10]

-

Detection: The UV detector is set to a wavelength of 298 nm to monitor the elution of this compound.[10]

-

Injection Volume: A small volume (e.g., 5 µL) of each sample is injected onto the column.[4]

-

-

Data Analysis:

-

The concentration of this compound in each sample is determined by comparing the peak area of this compound to a standard curve generated from solutions of known concentrations.

-

The percentage of the initial this compound concentration remaining at each time point is calculated.

-

The beyond-use date is typically defined as the time at which the concentration of this compound falls below 90% of its initial concentration.[4][9]

-

Protocol for Detecting this compound Hydrolysis by Carbapenemases using LC-MS/MS

This protocol outlines a method for the rapid detection of carbapenemase activity based on the hydrolysis of this compound, adapted from published studies.[19][20][21]

-

Bacterial Isolate Preparation:

-

Prepare a suspension of the bacterial isolate to be tested in a suitable broth (e.g., Tryptic Soy Broth) to a standardized turbidity (e.g., 0.5 McFarland).

-

-

Incubation with this compound:

-

Add this compound to the bacterial suspension to a final concentration that is physiologically relevant.

-

Incubate the mixture at 37°C for a defined period (e.g., 20 minutes to 1 hour).[19]

-

-

Sample Preparation for LC-MS/MS:

-

Terminate the enzymatic reaction, for example, by centrifugation to pellet the bacteria and transferring the supernatant to a new tube.

-

The supernatant, containing this compound and its hydrolyzed product, is then prepared for analysis, which may involve dilution or protein precipitation.

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography: The sample is injected into a liquid chromatography system to separate this compound from its hydrolyzed metabolite.

-

Mass Spectrometry: The eluent from the LC column is introduced into a tandem mass spectrometer. The instrument is set up to monitor for the specific mass-to-charge ratio (m/z) of both the parent this compound molecule and its hydrolyzed product (which will have an 18 Da increase in mass due to the addition of a water molecule).[20]

-

-

Data Interpretation:

-

The presence of the hydrolyzed this compound peak in the mass spectrum indicates carbapenemase activity.

-

The ratio of the hydrolyzed metabolite to the parent this compound can be used to quantify the extent of hydrolysis and determine if the isolate is a carbapenemase producer based on a pre-determined threshold.[20]

-

Section 4: Visualizing Key Processes

Signaling Pathway of this compound Hydrolysis by Beta-Lactamases

Caption: this compound hydrolysis pathways by different beta-lactamase classes.

Experimental Workflow for this compound Stability Testing

Caption: A typical workflow for assessing the chemical stability of this compound.

Conclusion

The clinical effectiveness of this compound is a delicate balance between its inherent chemical stability and its susceptibility to hydrolysis by an expanding array of bacterial beta-lactamases. Understanding the kinetics and mechanisms of both degradation pathways is crucial for optimizing its clinical use, developing new formulations, and designing strategies to overcome bacterial resistance. The data and protocols presented in this guide offer a comprehensive resource for professionals in the fields of microbiology, pharmacology, and drug development who are engaged in the study and application of this important carbapenem antibiotic.

References

- 1. A Critical Review of Analytical Methods for Determination of this compound Sodium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. globalrph.com [globalrph.com]

- 3. Structural Basis for Carbapenem-Hydrolyzing Mechanisms of Carbapenemases Conferring Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Stability of this compound 100 mg/mL in Manufacturer’s Glass Vials or Syringes at 4°C and 23°C - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. go.drugbank.com [go.drugbank.com]

- 7. researchgate.net [researchgate.net]

- 8. Stability of this compound 100 mg/mL at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Stability of this compound in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound - Wikipedia [en.wikipedia.org]

- 12. Activity of this compound (MK-0826) versus Enterobacteriaceae with Potent β-Lactamases - PMC [pmc.ncbi.nlm.nih.gov]

- 13. tandfonline.com [tandfonline.com]

- 14. The detection and verification of carbapenemases using this compound and Matrix Assisted Laser Desorption Ionization-Time of Flight - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. The mechanism of NDM-1-catalyzed carbapenem hydrolysis is distinct from that of penicillin or cephalosporin hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. In Vitro Activities of this compound and Imipenem against Clinical Extended Spectrum Beta-Lactamase-Producing Enterobacteriaceae Collected in Military Teaching Hospital Mohammed V of Rabat - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Rapid detection of carbapenemase activity through monitoring this compound hydrolysis in Enterobacteriaceae with LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Rapid detection of carbapenemase activity through monitoring this compound hydrolysis in Enterobacteriaceae with LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

Initial Studies on Ertapenem's Efficacy Against Anaerobic Bacteria: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the initial in vitro studies investigating the efficacy of ertapenem against a wide spectrum of anaerobic bacteria. The document focuses on quantitative data, detailed experimental methodologies, and visual representations of the drug's mechanism of action and common experimental workflows.

In Vitro Susceptibility of Anaerobic Bacteria to this compound

Initial studies have consistently demonstrated the potent in vitro activity of this compound against a broad range of clinically significant anaerobic bacteria.[1][2] The following tables summarize the Minimum Inhibitory Concentration (MIC) data from key early research, providing a comparative view of this compound's efficacy.

Table 1: Comparative In Vitro Activities of this compound and Other Antimicrobial Agents against 1,001 Anaerobic Isolates from Human Intra-Abdominal Infections[3]

| Bacterial Species | No. of Isolates | This compound MIC90 (μg/mL) | Imipenem MIC90 (μg/mL) |

| Bacteroides fragilis group | 41 | ≤4 | Not Reported |

| Bilophila wadsworthia | 61 | ≥16 (for 20% of isolates) | Not Reported |

| Lactobacillus spp. | Not Specified | ≥16 (for 3 isolates) | Not Reported |

| Acidaminococcus fermentans | Not Specified | ≥16 (for 1 isolate) | Not Reported |

Table 2: In Vitro Activity of this compound and Comparator Agents against 431 Anaerobic Isolates[4][5]

| Antimicrobial Agent | MIC50 (μg/mL) | MIC90 (μg/mL) | Percentage Inhibited at ≤4.0 μg/mL |

| This compound | 0.25 | 2.0 | 95.8% |

| Imipenem | 0.125 | 1.0 | Not Reported |

| Meropenem | 0.125 | 1.0 | Not Reported |

Table 3: this compound MICs for Various Anaerobic Species[1][2]

| Bacterial Species | MIC90 Range (μg/mL) |

| Bacteroides fragilis group | 1 - 4 |

| Clostridium perfringens | 0.06 |

| Clostridium clostridioforme | 4 |

Table 4: Comparative Activity of this compound against Anaerobes from Different Infection Sites[6]

| Isolate Source | No. of Isolates | This compound MIC90 (mg/L) | Amoxicillin/Clavulanate MIC90 (mg/L) | Ceftriaxone MIC90 (mg/L) | Clindamycin MIC90 (mg/L) | Moxifloxacin MIC90 (mg/L) |

| Respiratory Tract | 53 | 0.12 | 0.38 | 48 | 12 | 2 |

| Other Body Sites | 50 | 0.75 | 0.75 | >256 | >256 | 12 |

Experimental Protocols

The data presented above were primarily generated using standardized antimicrobial susceptibility testing methods as detailed below.

Bacterial Isolation and Culture

Clinical specimens, such as aspirated abdominal pus, were obtained intraoperatively.[3] These specimens were placed in anaerobic transport tubes and transported to the laboratory.[3] Upon receipt, they were processed in an anaerobe chamber and plated onto various anaerobic media, including supplemented brucella agar, phenylethyl alcohol blood agar, and Bacteroides bile esculin agar.[3] Plates were incubated under anaerobic conditions at 37°C for up to 5 days.[3]

Antimicrobial Susceptibility Testing: Agar Dilution Method

A widely used technique in these initial studies was the agar dilution method, performed according to the guidelines of the National Committee for Clinical Laboratory Standards (NCCLS).[4][5]

-

Media Preparation: Brucella agar was supplemented with 5% sterile defibrinated sheep blood.[5]

-

Antimicrobial Agent Dilution: Serial twofold dilutions of this compound and comparator agents were prepared and incorporated into the agar medium.

-

Inoculum Preparation: Bacterial isolates were grown in a suitable broth medium to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension was then diluted to a final concentration of 10^5 Colony Forming Units (CFU) per spot.[3][5]

-

Inoculation: A Steers replicator was used to inoculate the prepared agar plates with the bacterial suspensions.[3]

-

Incubation: The inoculated plates were incubated in an anaerobic chamber at 37°C for 44 to 48 hours.[3]

-

MIC Determination: The MIC was defined as the lowest concentration of the antimicrobial agent that resulted in no growth or a marked change in the appearance of growth compared to a control plate without any antibiotic.[3]

-

Quality Control: Standard quality control strains, such as Bacteroides fragilis ATCC 25285 and Bacteroides thetaiotaomicron ATCC 29741, were included in each run to ensure the accuracy and reproducibility of the results.[3]

Time-Kill Studies

To assess the bactericidal activity of this compound, time-kill studies were performed.[4][5]

-

Inoculum Preparation: A bacterial suspension was prepared in a suitable broth medium.

-

Drug Exposure: this compound was added to the bacterial suspension at a concentration of two times the MIC.[4][5]

-

Sampling: Aliquots were removed at various time points (e.g., 0, 4, 8, 12, 24, and 48 hours).

-

Viable Cell Count: The number of viable bacteria in each aliquot was determined by plating serial dilutions onto agar plates and counting the resulting colonies.

-

Bactericidal Activity Definition: Bactericidal activity was defined as a ≥3-log10 reduction (99.9% killing) in the initial bacterial count.[4]

Mechanism of Action and Experimental Workflow Visualizations

To further elucidate the concepts discussed, the following diagrams illustrate the mechanism of action of this compound and the general workflow of the agar dilution susceptibility test.

Caption: this compound's mechanism of action against anaerobic bacteria.

Caption: Workflow for the agar dilution susceptibility test.

Summary of Findings

Initial in vitro studies collectively affirm that this compound possesses excellent activity against a majority of clinically relevant anaerobic bacteria, including the Bacteroides fragilis group.[1][2][3] Its efficacy is comparable or, in some cases, superior to other broad-spectrum antimicrobial agents.[6] However, some species, such as Bilophila wadsworthia and certain strains of Lactobacillus, have demonstrated resistance.[3] The mechanism of action, consistent with other carbapenems, involves the inhibition of cell wall synthesis through binding to penicillin-binding proteins, ultimately leading to bacterial cell death.[7][8][9][10] The standardized methodologies employed in these early studies have provided a robust foundation for understanding the antimicrobial profile of this compound and have guided its clinical development for the treatment of infections involving anaerobic pathogens.[11]

References

- 1. academic.oup.com [academic.oup.com]

- 2. In vitro activity of this compound: review of recent studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. journals.asm.org [journals.asm.org]

- 5. In Vitro Antianaerobic Activity of this compound (MK-0826) Compared to Seven Other Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. droracle.ai [droracle.ai]

- 7. What is the mechanism of this compound Sodium? [synapse.patsnap.com]

- 8. go.drugbank.com [go.drugbank.com]

- 9. This compound - Wikipedia [en.wikipedia.org]

- 10. academic.oup.com [academic.oup.com]

- 11. This compound: a review of its use in the management of bacterial infections - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Ertapenem Solution for In Vitro Susceptibility Testing

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the preparation of ertapenem solutions for use in in vitro antimicrobial susceptibility testing (AST), such as the determination of Minimum Inhibitory Concentrations (MICs) via broth microdilution. The procedures outlined are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and data on the stability of this compound.

Introduction

This compound is a broad-spectrum carbapenem antibiotic effective against a wide range of Gram-positive and Gram-negative bacteria. Accurate and reproducible in vitro susceptibility testing is crucial for determining its efficacy against specific bacterial isolates, guiding clinical therapy, and monitoring the emergence of resistance. The preparation of the this compound solution is a critical first step that can significantly impact the accuracy of AST results. This protocol details the standardized preparation of an this compound stock solution and its subsequent dilution for use in broth microdilution assays.

Data Presentation: this compound Solution Stability

The stability of this compound in solution is dependent on the concentration, solvent, and storage temperature. It is crucial to adhere to recommended storage conditions to maintain the potency of the antibiotic throughout the experiment. Dextrose-containing diluents should not be used.[1][2]

| Parameter | Condition | Stability Data |

| Solvent/Diluent | Water for Injection, 0.9% Sodium Chloride | Recommended for reconstitution.[1][2] |

| Cation-Adjusted Mueller-Hinton Broth (CAMHB) | Standard diluent for broth microdilution.[3] | |

| Storage of Reconstituted Solution (e.g., 100 mg/mL) | Room Temperature (~25°C) | Use within 6 hours of preparation.[1] |

| Refrigerated (2-8°C) | Stable for up to 24 hours.[1] | |

| Storage of Diluted Solution (e.g., in CAMHB) | Room Temperature (~25°C) | Should be used immediately after preparation. |

| Refrigerated (2-8°C) | Use within 4 hours after removal from refrigeration.[1] | |

| Frozen Storage | Not Recommended | Solutions of this compound should not be frozen.[1] |

Experimental Protocols

This section outlines the step-by-step methodology for preparing this compound solutions for MIC determination by broth microdilution, in accordance with CLSI guidelines.

Materials

-

This compound analytical standard powder

-

Sterile, deionized water or Water for Injection

-

Cation-Adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile polypropylene tubes

-

Calibrated pipettes and sterile tips

-

Vortex mixer

-

Sterile 96-well microtiter plates

Protocol 1: Preparation of this compound Stock Solution (1280 µg/mL)

This protocol is designed to create a high-concentration stock solution that can be easily diluted for susceptibility testing. A stock concentration of at least 1000 µg/mL is recommended.

-

Calculate the required mass of this compound powder. Account for the potency of the this compound standard, which is provided by the manufacturer. The formula is: Mass (mg) = (Volume (mL) x Concentration (µg/mL)) / Potency (µg/mg) Example: To prepare 10 mL of a 1280 µg/mL solution from a powder with a potency of 980 µg/mg: Mass = (10 mL x 1280 µg/mL) / 980 µg/mg = 13.06 mg

-

Weigh the calculated amount of this compound powder using an analytical balance.

-

Reconstitute the powder. Add the appropriate volume of sterile, deionized water to the vial containing the this compound powder to achieve a final concentration of 1280 µg/mL.

-

Ensure complete dissolution. Vortex the solution thoroughly until all the powder is dissolved. The solution should be clear and colorless to pale yellow.

-

Storage of Stock Solution. If not for immediate use, the stock solution can be stored at 2-8°C for up to 24 hours. For longer-term storage, aliquoting and freezing at -60°C or below is a general practice for many antibiotics, however, it is noted that this compound solutions should not be frozen. Therefore, it is recommended to prepare fresh stock solutions on the day of the experiment.

Protocol 2: Preparation of Working Solutions for Broth Microdilution

This protocol describes the serial dilution of the stock solution in CAMHB to achieve the final concentrations for the MIC assay in a 96-well plate.

-

Prepare an intermediate dilution. From the 1280 µg/mL stock solution, prepare an intermediate dilution in CAMHB. For example, to achieve a top concentration of 64 µg/mL in the final assay, this intermediate solution will need to be at 128 µg/mL (as it will be further diluted 1:1 with the bacterial inoculum in the plate).

-

Perform serial dilutions. In a series of sterile tubes, perform two-fold serial dilutions of the intermediate this compound solution using CAMHB as the diluent to create a range of concentrations.

-

Dispense into microtiter plate. Aliquot 50 µL of each this compound dilution into the appropriate wells of a 96-well microtiter plate. Also, include a growth control well (50 µL of CAMHB without antibiotic) and a sterility control well (100 µL of uninoculated CAMHB).

-

Inoculate the plate. Add 50 µL of the standardized bacterial inoculum (prepared according to CLSI guidelines to a final concentration of 5 x 10^5 CFU/mL in the well) to each well, except for the sterility control.

-

Incubate the plate. Incubate the microtiter plate at 35°C for 16-20 hours in ambient air.

-

Determine the MIC. The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.

Mandatory Visualizations

Caption: Workflow for this compound Solution Preparation.

Caption: Key Factors Affecting this compound Stability.

References

Application Notes: Standard Protocols for Ertapenem Minimum Inhibitory Concentration (MIC) Assay

Introduction

Ertapenem is a broad-spectrum carbapenem antibiotic effective against a wide range of Gram-positive and Gram-negative bacteria. Its bactericidal activity results from the inhibition of bacterial cell wall synthesis. Determining the Minimum Inhibitory Concentration (MIC) is a cornerstone of antimicrobial susceptibility testing (AST). It quantifies the in vitro activity of an antimicrobial agent against a specific bacterial isolate. The MIC value is the lowest concentration of an antibiotic that prevents the visible growth of a microorganism after overnight incubation. These values are critical for guiding appropriate antibiotic therapy, monitoring the emergence of resistance, and in the drug development process.

This document provides detailed protocols for the three primary methods of determining this compound MICs: Broth Microdilution, Agar Dilution, and Gradient Diffusion. These protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Interpretive Criteria

MIC values are interpreted using clinical breakpoints established by regulatory bodies like CLSI and EUCAST to categorize an isolate as Susceptible (S), Intermediate (I), or Resistant (R).

-

Susceptible (S): Indicates a high likelihood of therapeutic success using a standard dosing regimen.

-

Intermediate (I): Implies that the infection may be treatable in body sites where the drug is physiologically concentrated or when a higher dose can be used.

-

Resistant (R): Suggests a high probability of therapeutic failure.

Data Presentation: this compound Clinical Breakpoints

The following tables summarize the clinical MIC breakpoints for this compound against Enterobacterales as established by CLSI and EUCAST. Laboratories should always refer to the most current version of the respective guidelines.

Table 1: CLSI Clinical Breakpoints for this compound (mg/L) against Enterobacterales

| Category | MIC (mg/L) |

|---|---|

| Susceptible (S) | ≤0.25 |

| Intermediate (I) | 0.5 |

| Resistant (R) | ≥1 |

(Source: CLSI M100 Performance Standards for Antimicrobial Susceptibility Testing)

Table 2: EUCAST Clinical Breakpoints for this compound (mg/L) against Enterobacteriaceae

| Category | MIC (mg/L) |

|---|---|

| Susceptible (S) | ≤0.5 |

| Resistant (R) | >0.5 |

(Source: EUCAST Clinical Breakpoint Tables)

Table 3: Quality Control (QC) Ranges for this compound MIC Testing

| QC Organism | Method | This compound MIC Range (mg/L) |

|---|---|---|

| Escherichia coli ATCC® 25922 | Broth/Agar Dilution | 0.008 - 0.06 |

| Pseudomonas aeruginosa ATCC® 27853 | Broth/Agar Dilution | 1 - 8 |

(Source: CLSI M100 Performance Standards for Antimicrobial Susceptibility Testing)

Experimental Protocols

Broth Microdilution Method